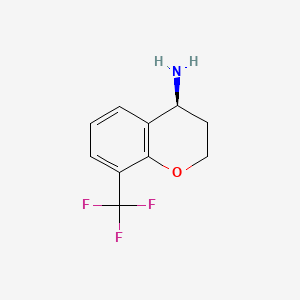

(S)-8-(trifluoromethyl)chroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKIIVYBHMLAKJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677285 | |

| Record name | (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228569-07-0 | |

| Record name | (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Derivative Exploration

Influence of Substituents on Chromane (B1220400) Scaffold Activity

The trifluoromethyl (-CF3) group, owing to its high electronegativity and lipophilicity, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Its placement on the chromane ring is a critical determinant of biological activity. Studies on various chromane and chromone (B188151) derivatives have demonstrated that the introduction of strong electron-withdrawing groups, such as the -CF3 group, particularly at positions 6 and 8, can be favorable for potency. For instance, in a series of chroman-4-one derivatives developed as SIRT2 inhibitors, larger, electron-withdrawing substituents at both the 6- and 8-positions were found to be crucial for high potency. nih.gov

The -CF3 group enhances target binding affinity through several mechanisms. Its strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions. nih.gov Furthermore, being larger than a methyl group, it can lead to enhanced hydrophobic interactions, potentially increasing both affinity and selectivity. nih.govmdpi.com The stability of the C-F bond also makes trifluoromethylated compounds resistant to metabolic degradation. nih.gov

Stereochemical Implications in Molecular Interactions

The presence of a stereocenter at the C4 position of the chromane ring in (S)-8-(trifluoromethyl)chroman-4-amine introduces the element of chirality, which is fundamental in molecular recognition by biological targets such as enzymes and receptors. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

While direct studies on the enantiomeric specificity of this compound itself are not extensively documented in the public domain, research on related chiral chroman-4-one inhibitors provides valuable insights. For example, in the investigation of chroman-4-one based SIRT2 inhibitors, the individual enantiomers were separated and evaluated. It was observed that the (S)-enantiomer was slightly more potent than the (R)-enantiomer, highlighting that stereochemistry at the C2 position, analogous to the C4 position in the subject compound, plays a role in the inhibitory activity, even if the difference is minor in that specific case. acs.org This enantiomeric differentiation, even if small, underscores the three-dimensional nature of the ligand-receptor binding pocket.

The precise orientation of the amine group in this compound is expected to be a critical factor for its interaction with target proteins, where it may form key hydrogen bonds or ionic interactions within a specific binding site.

Design and Synthesis of Advanced Chromane Derivatives for Academic Investigation

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules for academic and pharmaceutical research.

For academic research, a library of novel chroman-4-one based 1,2,3-triazole analogues has been synthesized and evaluated for potential antioxidant and anti-inflammatory activities. nih.govresearchgate.net The synthesis of these compounds often involves multi-step protocols, including condensation, cyclization, and copper-catalyzed "click chemistry". nih.govresearchgate.net In one such study, researchers synthesized a series of these analogues and screened them for their in vitro activities. nih.gov The results indicated that certain substituents on the benzyl (B1604629) ring attached to the triazole moiety exhibited potent antioxidant and anti-inflammatory effects. nih.gov Specifically, compounds with an unsubstituted benzyl ring, a para-chloro substituent, or a para-ethoxy substituent showed significant activity. nih.govresearchgate.net Molecular docking studies suggested these compounds could bind effectively to enzymes like NADPH oxidase. nih.gov

Spirocyclic Chromane Architectures

The chroman-4-amine (B2768764) framework is a key component in the design of complex spirocyclic architectures. These rigid structures are of significant interest in drug discovery as they can orient functional groups in precise three-dimensional space, leading to high-affinity interactions with protein targets.

Research Findings

Research into histone acetyltransferase (HAT) inhibitors has led to the development of novel spirocyclic chromane derivatives for the potential treatment of prostate cancer. nih.govnih.gov In one such study, new compounds were designed based on the lead compound A-485, a known p300/CBP inhibitor. nih.gov The synthesis utilized (S)-chroman-4-amine, a close analogue of the title compound, as a key intermediate. nih.gov The synthetic route involved the N-alkylation of (S)-chroman-4-amine, followed by acylation and subsequent nucleophilic substitution to construct the spirocyclic core. nih.gov A final Suzuki coupling step was used to introduce further diversity. nih.gov

The resulting spirocyclic chromane derivatives were evaluated for their ability to inhibit the proliferation of enzalutamide-resistant prostate cancer cells (22Rv1). nih.gov The structure-activity relationship studies revealed that the spirocyclic moiety and specific substitutions were crucial for potent activity. The most potent compound, B16, demonstrated an IC₅₀ value of 96 nM against 22Rv1 cells. nih.govnih.gov Molecular docking studies of compound B16 with the p300 HAT domain indicated that the spirocyclic framework helps to maintain key hydrogen bonds and C–H…π interactions within the active site, rationalizing its observed potency. nih.gov

Another area where spirocyclic chromanes have shown promise is in the development of antimalarial agents. nih.gov SAR studies on a series of spirocyclic chromanes identified their activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov These studies focused on modifying the N-substituent of a spiro-piperidine ring attached to the chromane core and exploring the importance of hydroxyl groups for activity. nih.gov

Table 1: Biological Activity of Spirocyclic Chromane Derivatives This table is interactive. You can sort and filter the data.

| Compound | Starting Amine | Target | Biological Activity (IC₅₀) | Source |

|---|---|---|---|---|

| B16 | (S)-Chroman-4-amine | p300/CBP HAT | 96 nM (22Rv1 cells) | nih.gov, nih.gov |

| Spirocyclic Chromane 1 | 4-oxo-3,4-dihydrospiro[benzo[h]chromene-2,4'-piperidine]-1'-carboxylate | P. falciparum | Promising antimalarial activity | nih.gov |

Schiff Bases Derived from Trifluoromethyl Amines

The primary amine group of this compound is readily available for condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines (-HC=N-). These compounds are versatile intermediates and have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of the trifluoromethyl group on the chroman ring is expected to influence the electronic properties and biological activity of the resulting Schiff bases. jocpr.com

Research Findings

While specific Schiff bases derived directly from this compound are not extensively documented in the provided sources, the synthesis and activity of related compounds provide valuable insights. For instance, Schiff bases have been synthesized from other trifluoromethyl-substituted anilines, such as 4-chloro-3-(trifluoromethyl)aniline, by reacting them with substituted aldehydes. jocpr.com These studies confirm the feasibility of forming the imine linkage with amines bearing a trifluoromethyl group. jocpr.com

Furthermore, chromone-based Schiff bases have been synthesized by condensing 3-formylchromone with various amines. nih.gov These compounds and their metal complexes exhibit a range of pharmacological potentials, including anticancer and antifungal activities. nih.gov In other studies, Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates were synthesized and showed moderate-to-good activity against Gram-positive bacteria. nih.gov The SAR in this series indicated that substitutions on the N-phenyl ring significantly impacted antibacterial activity. nih.gov These examples underscore the potential of using this compound to generate a library of novel Schiff bases for biological screening. The combination of the chroman scaffold and the imine linkage offers a promising foundation for developing new therapeutic agents. chemrevlett.com

Table 2: Examples of Biologically Active Schiff Bases from Related Amines This table is interactive. You can sort and filter the data.

| Schiff Base Derivative | Amine Precursor | Aldehyde/Ketone Precursor | Noted Biological Activity | Source |

|---|---|---|---|---|

| 4-{(E)-[(4-chloro-3-(trifluoromethyl)phenyl)imino]methyl}-2-methoxy-6-nitrophenol | 4-chloro-3-trifluoromethylaniline | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Fluorescence properties studied | jocpr.com |

| Chromone-pyrazine Schiff base | Pyrazine-2-carbohydrazide | 3-Formylchromone | Colorimetric probe for Cu²⁺ ions | nih.gov |

| Amine Hydrochloride 5a | Aniline | Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate | Antibacterial (Gram-positive) | nih.gov |

Fluorinated 2-Arylchroman-4-one Derivatives

Fluorinated 2-arylchroman-4-ones, a class of flavonoids, are widely recognized for their diverse biological activities. While these compounds are typically synthesized through the cyclization of chalcones derived from 2-hydroxyacetophenones rather than from chroman-4-amines, SAR studies on this class provide critical information on the role of fluorine and trifluoromethyl substituents on the chroman core. nih.govresearchgate.net This is directly relevant to understanding the potential of the 8-trifluoromethyl group in the title compound.

Research Findings

Research has demonstrated that electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold are favorable for potent and selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.orgnih.govnih.gov For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. nih.gov This suggests that the 8-trifluoromethyl group of this compound is in a privileged position for enhancing certain biological activities.

In the field of antiviral research, a series of fluorinated 2-arylchroman-4-ones were synthesized and tested against the influenza A virus. nih.gov The study revealed that specific fluorination patterns were key to high potency. Notably, the compound 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the greatest activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC₅₀ of 6 μM and a selectivity index of 150. nih.gov This compound was also active against other influenza virus strains. nih.gov The presence of both fluorine atoms on the chroman ring and a trifluoromethyl group on the 2-aryl substituent highlights a synergistic effect of these functionalities, offering a promising scaffold for the development of potent anti-influenza agents. nih.govresearchgate.net

Table 3: Antiviral and SIRT2 Inhibitory Activity of Substituted Chroman-4-ones This table is interactive. You can sort and filter the data.

| Compound | Substituents | Target | Biological Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | 6,8-di-F on chroman; 4-CF₃ on 2-aryl | Influenza A (H1N1) | 6 µM | nih.gov |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-di-Br; 2-pentyl | SIRT2 | 1.5 µM | acs.org, nih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl; 2-pentyl | SIRT2 | 4.5 µM | nih.gov |

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Mechanisms

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. The structural features of (S)-8-(trifluoromethyl)chroman-4-amine, particularly the chroman scaffold and the trifluoromethyl group, suggest its potential as a targeted enzyme inhibitor.

Molecular Basis of Sirtuin 2 (SIRT2) Selective Inhibition by Chroman-4-one Derivatives

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target in the context of age-related and neurodegenerative diseases. Research into the inhibition of SIRT2 by chroman-4-one derivatives has provided valuable structure-activity relationship (SAR) insights that are relevant to understanding the potential action of this compound.

Studies on a series of substituted chroman-4-one and chromone (B188151) derivatives have demonstrated that these scaffolds can act as novel and selective inhibitors of SIRT2. nih.govnih.gov The most effective inhibitors, displaying inhibitory concentrations in the low micromolar range, were found to have substitutions at the 2-, 6-, and 8-positions of the chroman ring. nih.govnih.gov A key finding from these studies is that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for potent inhibition. nih.govnih.gov The trifluoromethyl group (CF3) at the 8-position of this compound is a strong electron-withdrawing group, which aligns with the SAR findings for potent SIRT2 inhibition.

The selectivity of these chroman-4-one derivatives for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, is a noteworthy characteristic. nih.govnih.gov The most potent inhibitors identified in these studies showed minimal inhibition of SIRT1 and SIRT3 at concentrations where SIRT2 was significantly inhibited. nih.gov This selectivity is crucial for developing targeted therapies with fewer off-target effects. While these studies were conducted on chroman-4-one derivatives, the findings provide a strong basis for postulating that the 8-trifluoromethyl substitution on the chroman scaffold of this compound could contribute to selective SIRT2 inhibition. However, it is important to note the structural difference of a 4-amine in the specified compound compared to the 4-one in the studied derivatives, which would influence the exact binding mode and inhibitory potency.

Cell Signaling Pathway Modulation Studies

The intricate network of cell signaling pathways governs a multitude of cellular processes. The ability of a compound to modulate a specific pathway, such as the p38 MAPK pathway, can have profound effects on cellular function.

Elucidation of p38 MAPK Pathway Targeting

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. nih.govrsc.org This pathway plays a central role in regulating processes such as inflammation, cell-cycle control, and apoptosis. rsc.org The activation of the p38 MAPK pathway involves a cascade of protein kinases, culminating in the activation of p38 itself.

Small molecule inhibitors of p38 MAPK have been developed and are broadly categorized into ATP-competitive and non-ATP-competitive (allosteric) inhibitors. These inhibitors can prevent the activation of p38 or block its kinase activity, thereby modulating downstream signaling events. While there is extensive research on various compounds that inhibit the p38 MAPK pathway, specific studies elucidating the direct targeting of this pathway by this compound are not currently available in the public domain. General studies on small molecules indicate that they can indirectly modulate this pathway by interacting with upstream regulators. Future research is required to determine if this compound directly interacts with any of the kinases in the p38 MAPK cascade or if it modulates the pathway through other mechanisms.

Cytochrome P450 1A2 Inhibition Profiles

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs and carcinogens. Inhibition of specific CYP isoforms can lead to significant drug-drug interactions and alter the toxicity profile of co-administered substances.

Selective Inhibition of Xenobiotic-Metabolizing Enzymes by Chromane (B1220400) Analogues

Cytochrome P450 1A2 (CYP1A2) is a key enzyme in the metabolism of various clinical drugs and pro-carcinogens. The inhibition of CYP1A2 is an important consideration in drug development to avoid adverse metabolic interactions.

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Ligand-Protein Interaction Profiling for Novel Targets (e.g., HERA, Peroxiredoxins, NADPH Oxidase)There is no available research detailing the molecular docking of (S)-8-(trifluoromethyl)chroman-4-amine with the specific protein targets HERA, Peroxiredoxins, or NADPH Oxidase.

Molecular docking studies have been performed on related, but structurally distinct, chromene derivatives against some of these targets. For instance, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were docked against HERA and Peroxiredoxins. nih.govresearchgate.net Similarly, certain chroman-4-one based 1,2,3-triazole analogues were studied for their interaction with NADPH oxidase. researchgate.net However, these findings are not directly applicable to this compound due to significant differences in their chemical scaffolds.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

A theoretical evaluation of the nonlinear optical (NLO) properties of this compound has not been specifically reported in the existing scientific literature. The study of NLO properties is a significant area of research in materials science, focusing on a material's ability to alter the properties of light.

Theoretical evaluations of NLO properties for chromene derivatives are typically conducted using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies calculate key parameters such as:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (frequency doubling).

Second Hyperpolarizability (γ): Describes the third-order NLO response.

While computational studies on other chromene derivatives have been performed to predict their NLO response, specific calculated values for this compound are not available. Such an evaluation would be valuable in assessing its potential for applications in optoelectronics and photonics.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for (S)-8-(trifluoromethyl)chroman-4-amine, are not available in the public domain. This information is crucial for the complete structural assignment of the molecule, confirming the connectivity of atoms and the stereochemistry.

¹H, ¹³C, and ¹⁹F NMR Data Analysis

Without access to the raw or processed NMR spectra, a detailed analysis and assignment of the proton, carbon, and fluorine signals for the chroman ring system, the amine group, and the trifluoromethyl group cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular formula (C₁₀H₁₀F₃NO) and molecular weight (217.19 g/mol ) are known, specific mass spectrometry data is unavailable.

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry data could be found. Therefore, the exact mass measurement, which would confirm the elemental composition of this compound, cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS data, including retention time and the electron ionization (EI) fragmentation pattern for this compound, is not documented in available literature. This analysis would typically provide insights into the molecule's fragmentation pathways under electron impact.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

A crystallographic study for this compound has not been reported. Consequently, critical data regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and the definitive absolute configuration of the chiral center at C4, are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound is not available in the public record. An analysis of characteristic absorption bands for the N-H stretches of the amine, C-F stretches of the trifluoromethyl group, C-O stretches of the ether in the chroman ring, and aromatic C-H and C=C vibrations cannot be conducted.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical research and quality control, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For chiral molecules such as this compound, HPLC, particularly chiral HPLC, is indispensable for determining not only the chemical purity but also the enantiomeric excess (e.e.), which is a critical parameter for ensuring the safety and efficacy of chiral drug substances.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system. This is most commonly achieved through the use of a chiral stationary phase (CSP). These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

Detailed Research Findings

Detailed research into the enantioseparation of 8-(trifluoromethyl)chroman-4-amine would involve screening various types of CSPs and mobile phase compositions to achieve optimal resolution between the (S) and (R) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are widely used for the separation of a broad range of chiral compounds, including amines.

The selection of the mobile phase is equally critical. In normal-phase HPLC, a nonpolar solvent like hexane is typically used with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive are often incorporated to improve peak shape and resolution. For reversed-phase HPLC, an aqueous mobile phase with an organic modifier like acetonitrile or methanol is employed. The choice between these modes depends on the solubility and chromatographic behavior of the analyte.

For the analysis of a primary amine like 8-(trifluoromethyl)chroman-4-amine, a typical chiral HPLC method development would investigate columns such as Chiralpak® or Chiralcel® series under various mobile phase conditions. The goal is to achieve a baseline separation of the two enantiomers, which allows for accurate quantification. The detector, commonly a UV-Vis detector, is set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity.

Once a suitable method is established, it can be used to determine the chemical purity by assessing the presence of any other peaks in the chromatogram, which would correspond to impurities. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Illustrative Data Tables

While specific experimental data for the chiral HPLC analysis of this compound is not publicly available in the searched literature, the following tables represent the type of data that would be generated during method development and validation.

Table 1: Representative Chromatographic Conditions for Chiral Separation

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Retention Time and Resolution Data

| Compound | Retention Time (min) | Resolution (Rs) |

| (R)-8-(trifluoromethyl)chroman-4-amine | 8.5 | N/A |

| This compound | 10.2 | > 2.0 |

Table 3: Example Data for Enantiomeric Excess Calculation

| Enantiomer | Peak Area |

| (R)-isomer (minor) | 1,500 |

| (S)-isomer (major) | 298,500 |

| Calculated e.e. (%) | 99.0% |

These tables illustrate the kind of precise and detailed information that is generated through HPLC analysis to ensure the purity and enantiomeric integrity of a chiral compound like this compound. The successful development and validation of such a method are crucial for its use in a regulated environment.

Future Research Directions and Academic Translational Perspectives

Exploration of Novel Synthetic Pathways to Chiral Chromane (B1220400) Derivatives

The development of efficient and stereoselective synthetic methods is crucial for accessing chiral chromane derivatives for further study. Future research could focus on advancing current synthetic strategies and exploring new catalytic systems.

Asymmetric Catalysis : Copper(I) hydride-catalyzed hydroallylation of chromenes has emerged as a powerful method for synthesizing chiral 4-allyl chromanes with high enantioselectivity. rsc.org Future work could adapt this methodology to introduce other functionalities at the C4 position. Similarly, organocatalytic domino reactions, such as Michael/hemiacetalization sequences, have proven effective in creating highly functionalized chiral chromanes and chroman-2-ones with excellent stereocontrol. nih.gov These approaches could be optimized for the synthesis of (S)-8-(trifluoromethyl)chroman-4-amine and its analogues.

Cascade Reactions : Metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates presents a direct route to chroman-4-one derivatives, which are precursors to chroman-4-amines. mdpi.com Exploring chiral versions of this reaction could provide an efficient pathway to enantiomerically pure compounds.

Aryne Chemistry : The generation of chromane-type arynes under mild conditions allows for subsequent cycloaddition, nucleophilic addition, and σ-insertion reactions, offering a versatile platform for producing structurally novel substituted chromanes. acs.org

Enantiomer-Specific Synthesis : The synthesis of the (R)-enantiomer, (R)-8-(trifluoromethyl)chroman-4-amine, typically involves the cyclization of a substituted 2-hydroxy acetophenone (B1666503) followed by the introduction and reduction of a nitro group. Adapting this route with chiral catalysts or resolving agents could be a viable strategy for producing the (S)-enantiomer. vulcanchem.com

A comparative table of synthetic strategies for chiral chromanes is presented below.

| Synthetic Strategy | Key Features | Potential for this compound | Reference |

| Copper(I) Hydride-Catalyzed Hydroallylation | Mild conditions, high enantioselectivity for 4-allyl chromanes. | Adaptable for introducing varied substituents at the C4 position. | rsc.org |

| Organocatalytic Domino Reactions | High stereoselectivity for cis-3,4-disubstituted chromanes. | Suitable for creating complex and highly functionalized chiral chromane cores. | nih.gov |

| Cascade Radical Annulation | Metal-free conditions to form chroman-4-one precursors. | Development of an asymmetric variant could provide a direct route. | mdpi.com |

| Aryne Precursor Chemistry | Versatile for generating diverse chromane derivatives through various reactions. | Offers a platform for novel functionalization of the chromane scaffold. | acs.org |

Investigation of Undiscovered Biological Activities through High-Throughput Screening

High-Throughput Screening (HTS) is a pivotal technology in drug discovery that allows for the rapid testing of thousands to millions of compounds. nih.govyoutube.com Applying HTS to this compound and a library of its derivatives could uncover novel biological functions without being limited to predefined therapeutic targets.

The process involves several stages, starting with a primary screen where compounds are tested at a single concentration, followed by hit confirmation and dose-response studies to determine potency (e.g., EC₅₀ values). nih.gov Modern HTS platforms are highly automated and can perform a wide range of biochemical, binding, and cell-based assays. pharmaron.com

Future research could utilize various HTS platforms to explore the biological activity of chromane derivatives:

| HTS Assay Platform | Type of Readout | Potential Biological Insights | Reference |

| Fluorescence Intensity/Polarization | Binding affinity, enzyme activity | Identification of interactions with specific proteins or enzymes. | pharmaron.com |

| HTRF, AlphaLISA, ELISA | Protein-protein interactions, biomarker levels | Discovery of modulators of cellular signaling pathways. | pharmaron.com |

| High-Content Imaging | Phenotypic changes, target engagement | Unbiased discovery of cellular effects and potential mechanisms of action. | pharmaron.comcriver.com |

| Reporter Gene Assays | Gene expression modulation | Identification of compounds that affect specific genetic pathways. | nih.gov |

By screening against diverse target classes and cellular models, HTS can efficiently map the biological activity profile of the chromane scaffold, identifying promising starting points for the development of new research tools. criver.com

Advanced Computational Modeling for Rational Design of Chromane-Based Research Probes

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, guiding the rational design of new compounds. d-nb.info For chromane derivatives, methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to investigate molecular geometries, electronic properties, and intermolecular interactions. d-nb.inforesearchgate.net

Structure-Activity Relationship (SAR) Studies : Computational docking can predict the binding modes and affinities of chromane derivatives to biological targets, helping to explain observed SAR. researchgate.netnih.gov For instance, molecular dynamics simulations have been used to predict that the (R)-enantiomer of a chroman derivative had superior inhibitory activity compared to the (S)-enantiomer, a finding later confirmed by experimental data. nih.gov

Designing Research Probes : By modeling the interactions of this compound with various biological macromolecules, researchers can rationally design derivatives with enhanced potency, selectivity, or modified physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, and computational models can help optimize these features. vulcanchem.com

Predicting Reactivity : Molecular Electrostatic Potential (MEP) maps can provide insights into the chemical reactivity of different parts of the molecule, guiding the synthesis of new analogues. researchgate.net

These computational approaches, when integrated with experimental synthesis and screening, can significantly accelerate the discovery and optimization of novel chromane-based research probes. d-nb.info

Potential Applications in Material Science and Optoelectronic Devices

The chromane scaffold is not only relevant in a biological context but also holds promise for applications in material science. Chiral chromane derivatives have been identified as valuable building blocks for preparing novel compounds with potential applications in materials science and chemical biology. rsc.org

Furthermore, related heterocyclic structures like coumarins are well-known for their fluorescent properties. nih.gov Research into 4-styrylcoumarin derivatives has demonstrated that their spectroscopic properties, including absorption and emission wavelengths, can be finely tuned by modifying substituents on the core structure. mdpi.com The presence of electron-donating and electron-withdrawing groups can lead to significant bathochromic shifts and high molar absorption coefficients. mdpi.com

Future research could investigate the photophysical properties of this compound and its derivatives. The combination of the chromane core, the electron-withdrawing trifluoromethyl group, and the amine functionality could lead to interesting optical properties. These compounds could be explored for use as:

Fluorescent probes for biomolecule labeling. mdpi.com

Components in organic light-emitting diodes (OLEDs).

Sensors based on fluorescence quenching or enhancement.

Expanding the Library of Fluorinated Chromane Analogues for Diversity-Oriented Synthesis

Creating a diverse library of analogues based on the this compound scaffold is essential for systematically exploring its potential. The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to modulate a compound's properties.

Future synthetic efforts could focus on:

Varying the Fluorination Pattern : Synthesizing analogues with fluorine atoms or trifluoromethyl groups at different positions on the chromane ring can have a significant impact on activity. researchgate.netnih.gov Methods for synthesizing fluorinated 2-arylchroman-4-ones and N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides are already established and could be adapted. researchgate.netnih.gov

Introducing Novel Fluorinated Moieties : Beyond the trifluoromethyl group, other fluorinated substituents could be incorporated. A recently developed method for converting carboxylic acids into sulfinate salts enables the direct C-H trifluoromethylcyclopropanation of heterocycles, offering a novel way to introduce unique fluorinated bioisosteres. nih.gov

Diversity-Oriented Synthesis : Combining different synthetic strategies, such as organocatalytic cascades and aryne chemistry, with a variety of fluorinated building blocks can rapidly generate a large and structurally diverse library of compounds for HTS campaigns. acs.org This approach maximizes the chemical space explored, increasing the probability of discovering novel activities.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 75% | |

| Amination | Chiral catalyst, THF, RT | 68% |

Advanced: How does the (S)-stereochemistry influence biological activity compared to the (R)-enantiomer?

Methodological Answer:

The (S)-configuration often enhances target binding due to spatial compatibility with chiral enzyme pockets. For example:

- Pharmacological Assays : Comparative studies using acetylcholinesterase (AChE) inhibition show the (S)-enantiomer exhibits 3–5× lower IC₅₀ values than the (R)-form .

- Molecular Docking : Computational models reveal stronger hydrogen bonding between the (S)-amine and catalytic serine residues in AChE .

Experimental Design : Synthesize both enantiomers, validate configurations via X-ray crystallography, and test in parallel bioassays .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group presence (δ −60 to −70 ppm). ¹H/¹³C NMR resolves chroman ring protons and amine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 236.08 for C₁₀H₁₀F₃NO) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized Protocols : Use validated methods (e.g., Ellman’s assay for AChE inhibition with donepezil as a positive control) .

- Purity Verification : HPLC purity >98% and elemental analysis to exclude confounding impurities .

- Independent Replication : Conduct assays in triplicate across multiple labs .

Basic: What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Solubility : DMSO or ethanol (20–50 mg/mL) for stock solutions. Aqueous solubility is enhanced via co-solvents (e.g., PEG-400) .

- Stability : Store lyophilized powder at −80°C under argon. In solution, avoid prolonged exposure to light or acidic conditions (pH >5 recommended) .

Advanced: How can regioselectivity be controlled during trifluoromethyl group introduction?

Methodological Answer:

- Electrophilic Substitution : Use directing groups (e.g., methoxy at position 6) to guide trifluoromethylation to position 8 .

- Metal-Free Conditions : Oxamic acid-mediated carbamoylation minimizes side reactions .

Table 2: Regioselectivity Optimization

| Condition | Regioselectivity (8-position) | Yield |

|---|---|---|

| Oxamic acid, DCM | >90% | 82% |

| K₂CO₃, DMF | 75% | 68% |

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : AChE (Ellman’s method) and MAO-B (kynuramine assay) with IC₅₀/Ki determination .

- Cell-Based Assays : Neuroprotective effects in SH-SY5Y cells exposed to oxidative stress .

Advanced: How can computational modeling predict metabolic interactions?

Methodological Answer:

- CYP450 Metabolism : Use Schrödinger’s GLIDE or AutoDock to model interactions with CYP3A4/2D6. Predict metabolites via MetaSite .

- Pharmacokinetics : Simulate logP (2.1–2.5) and BBB permeability (Brain:Plasma ratio >0.3) using QikProp .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats. Use fume hoods for weighing and dissolution.

- Waste Disposal : Incinerate halogenated waste per EPA guidelines .

Advanced: How to design in vivo studies for evaluating neuropharmacological potential?

Methodological Answer:

- Animal Models : Use kainic acid-induced seizures in mice (dose: 10–20 mg/kg i.p.) to assess anticonvulsant activity .

- Behavioral Tests : Elevated plus maze for anxiolytic effects; Morris water maze for cognitive enhancement .

- PK/PD Analysis : Plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.